molecular formula C13H13N5 B14146349 N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide CAS No. 89258-75-3

N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide

Cat. No.: B14146349
CAS No.: 89258-75-3
M. Wt: 239.28 g/mol
InChI Key: BSAUJNRJGBNZHO-UHFFFAOYSA-N
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Description

N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide is a synthetic organic compound that features a cyanoethyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyanoethyl group: This step involves the reaction of the imidazole derivative with a cyanoethylating agent, such as acrylonitrile, under controlled conditions.

    Formation of the methanimidamide group: This can be done by reacting the intermediate with formamide or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole oxides, while reduction could produce amines.

Scientific Research Applications

N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting imidazole receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanoethyl and imidazole groups play crucial roles in binding to these targets and influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide
  • N’-(2-cyanoethyl)-N-[4-(1H-imidazol-4-yl)phenyl]methanimidamide
  • N’-(2-cyanoethyl)-N-[4-(1H-imidazol-2-yl)phenyl]methanimidamide

Uniqueness

N’-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide is unique due to the specific positioning of the imidazole ring and the cyanoethyl group. This configuration can result in distinct chemical properties and biological activities compared to its analogs.

Properties

CAS No.

89258-75-3

Molecular Formula

C13H13N5

Molecular Weight

239.28 g/mol

IUPAC Name

N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide

InChI

InChI=1S/C13H13N5/c14-6-1-7-15-9-17-12-4-2-11(3-5-12)13-8-16-10-18-13/h2-5,8-10H,1,7H2,(H,15,17)(H,16,18)

InChI Key

BSAUJNRJGBNZHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN2)NC=NCCC#N

Origin of Product

United States

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